molecular formula C5H5NO2S B1270715 3-aminothiophene-2-carboxylic Acid CAS No. 55341-87-2

3-aminothiophene-2-carboxylic Acid

Cat. No.: B1270715
CAS No.: 55341-87-2
M. Wt: 143.17 g/mol
InChI Key: CQSJDKGNONPQOQ-UHFFFAOYSA-N
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Description

3-Aminothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is notable for its amino and carboxylic acid functional groups, which make it a versatile building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminothiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the three-component condensation of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes. This method is efficient and yields substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . Another method involves the decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium .

Industrial Production Methods: Industrial production of this compound typically involves the alkaline hydrolysis of the corresponding esters to form sodium salts, followed by acidification to yield the free carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 3-Aminothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiangiogenic Activity
Recent studies have highlighted the antiangiogenic properties of compounds derived from 3-aminothiophene-2-carboxylic acid. A notable study utilized a zebrafish model to identify six novel compounds with significant antiangiogenic activity. These compounds were synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways, crucial for angiogenesis. The results showed varying degrees of effectiveness, with some compounds exhibiting up to 100% inhibition at a concentration of 10 µM .

CompoundAntiangiogenic Activity (%)IC50 (nM)
Compound A753
Compound B100<1
Compound C5070

The study concluded that these thiophene derivatives could serve as lead compounds for developing new antiangiogenic therapies, particularly in cancer treatment.

Synthesis of Pharmacologically Active Compounds
this compound is also utilized in synthesizing various pharmacologically active compounds, including quinazolinocarboline alkaloids and thienopyrimidinone analogs. These derivatives demonstrate potential therapeutic effects against multiple diseases, including cancer and cardiovascular disorders .

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are explored for their efficacy as herbicides and fungicides. For instance, methods have been developed for producing 3-aminothiophene derivatives that can enhance crop protection against pests and diseases, showcasing the compound's relevance in agricultural chemistry .

Material Science

Dyes and Pigments
this compound has applications in dye chemistry. It can be transformed into various dyes through diazotization and coupling reactions. These dyes are used in textiles and other materials, providing vibrant colors and stability .

Case Studies

Study on Antiangiogenic Properties
In a detailed investigation, researchers synthesized a library of analogs based on this compound and screened them for antiangiogenic activity using zebrafish embryos. The study found that specific substitutions on the thiophene ring significantly influenced the compounds' biological activity, leading to the identification of several promising candidates for further development .

Synthesis of Macrocyclic Peptides
Another study focused on incorporating this compound into foldamer-like macrocyclic peptides. This research demonstrated that the inclusion of this compound could enhance the stability and bioactivity of the resulting peptides, suggesting potential applications in drug delivery systems .

Mechanism of Action

The mechanism of action of 3-aminothiophene-2-carboxylic acid involves its ability to participate in various chemical reactions due to its functional groups. The amino group can act as a nucleophile, while the carboxylic acid group can participate in condensation and decarboxylation reactions. These properties make it a versatile compound in organic synthesis .

Biological Activity

3-Aminothiophene-2-carboxylic acid (3-ATCA) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its thiophene ring structure combined with amino and carboxylic acid functional groups, serves as a versatile building block for synthesizing biologically active molecules. This article explores the biological activity of 3-ATCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-ATCA is C6H7NO2S, with a molecular weight of approximately 173.19 g/mol. The presence of both the amino and carboxylic acid groups enhances its reactivity and potential for biological interactions.

Property Value
Molecular FormulaC6H7NO2S
Molecular Weight173.19 g/mol
Functional GroupsAmino, Carboxylic Acid
Structural FeaturesThiophene Ring

3-ATCA exhibits biological activity through several mechanisms:

  • Peptide Folding Propensities : The compound can induce unique folding patterns in peptides, which is crucial for developing novel therapeutic agents.
  • Ribosomal Incorporation : It facilitates the incorporation of γ-amino acids into peptides during protein synthesis, potentially leading to the formation of inhibitors targeting viral proteases such as SARS-CoV-2 .
  • Antiangiogenic Properties : Research indicates that derivatives of 3-ATCA have shown antiangiogenic activity, making them candidates for cancer therapy by inhibiting blood vessel formation in tumors .

Antimicrobial Activity

Compounds containing thiophene rings, including 3-ATCA, have demonstrated significant antimicrobial properties. Research has indicated that derivatives exhibit activity against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents.

Anticancer Activity

Studies have identified several analogues of 3-ATCA with promising anticancer effects. For instance, the identification of six novel compounds based on 3-ATCA showed antiangiogenic activity through inhibition of the VEGFR2 receptor, which plays a critical role in tumor vascularization .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among thiophene derivatives. These effects could be exploited in developing treatments for inflammatory diseases.

Case Studies and Research Findings

  • In Vivo Phenotypic Assay : A study utilizing zebrafish models identified six novel compounds derived from 3-ATCA that exhibited significant antiangiogenic properties. The methodology included quantifying activity using ImageJ software to analyze the effects on endothelial cell proliferation .
  • Synthesis and Biological Evaluation : Research has focused on synthesizing various derivatives of 3-ATCA to evaluate their biological activities. One study reported the synthesis of multiple analogues that were screened for their ability to inhibit VEGFR2 signaling pathways .
  • Computational Studies : Computational modeling has been employed to predict the binding affinities of 3-ATCA derivatives to target proteins involved in disease pathways. This approach has provided insights into optimizing these compounds for enhanced therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-aminothiophene-2-carboxylic acid to minimize decarboxylation by-products?

  • Methodology : Hydrolysis of methyl-3-aminothiophene-2-carboxylate with KOH at 120°C under strict temperature control ensures quantitative conversion to the carboxylic acid. Deviations in heating duration or temperature lead to decarboxylated impurities . Alternatively, NaOH-mediated saponification followed by Fischer indolization with arylhydrazines in glacial acetic acid provides access to thienoindole derivatives, though decarboxylation occurs during the reaction .
  • Key Considerations : Use anhydrous solvents, inert atmospheres, and real-time monitoring (TLC or NMR) to track reaction progress and purity .

Q. How can regioselectivity be ensured during alkylation of this compound derivatives?

  • Methodology : Alkylation of intermediates like 2-thiaisatoic anhydride with benzylic bromides (A-D) in the presence of K₂CO₃ yields bicyclic intermediates. Regioselective ring-opening with amines or hydrazines requires precise stoichiometry and solvent polarity optimization to favor desired products .
  • Validation : ¹H NMR and ¹³C NMR (500 MHz, CDCl₃/DMSO-d₆) confirm regiochemistry via coupling constants and chemical shifts .

Advanced Research Questions

Q. How can computational docking guide the design of this compound-based VEGFR-2 inhibitors?

  • Methodology :

Protein Preparation : Use the VEGFR-2 kinase domain (PDB: 3EWH) with missing residues modeled via Modeller 9.1 and energy-minimized using AMBER v12 with the parm99SB force field .

Ligand Docking : Generate ligand conformers with Omega 2.3. Perform 100 docking rounds per compound using AutoDock 4.2 (Lamarckian genetic algorithm) with a grid box of 81×61×61 points (0.375 Å spacing) centered on the binding site .

Analysis : Cluster results with a 2.0 Å RMSD tolerance and validate binding poses via VMD 1.9 visual inspection .

  • Application : This approach identified six antiangiogenic analogues with IC₅₀ values comparable to AAL993 .

Q. What in vivo assays are suitable for quantifying antiangiogenic activity of this compound derivatives?

  • Zebrafish Model :

LC₅₀ Determination : Expose embryos to compounds at 4 hpf (teratogenicity screen) and 22 hpf (post-dechorionation antiangiogenic screen). LC₅₀ values (5–50 µM) indicate compound specificity and toxicity thresholds .

Phenotypic Analysis : ImageJ-based quantification of intersegmental vessel (ISV) defects. Compounds causing cardiac edema or ISV truncation (similar to kdrl mutants) are prioritized .

Reversibility Testing : Washout experiments confirm inhibitory reversibility, critical for therapeutic applications .

Q. How can ribosomal synthesis incorporate this compound into foldamer-like macrocyclic peptides?

  • Engineering : Use tRNA<sup>Pro1E2</sup> to enhance incorporation efficiency of aromatic cyclic β-amino acids into peptide chains. This tRNA improves the nucleophilicity of the amino group, enabling ribosomal elongation .
  • Library Construction : Generate macrocyclic libraries via mRNA display, screening against targets like IFNGR1 or FXIIa. LC-MS/MS and serum stability assays validate resistance to proteolysis .

Q. Data Contradictions and Resolutions

Q. How to resolve discrepancies in solubility and bioactivity of this compound derivatives?

  • Issue : Eleven of 64 analogues precipitated in aqueous solutions (>1 mM), preventing LC₅₀ determination .
  • Resolution :

Solubility Optimization : Use co-solvents (DMSO/PEG 400) or nanoparticle formulations.

Structural Modification : Introduce polar groups (e.g., hydroxyl, amine) to improve hydrophilicity without compromising target binding .

Q. Methodological Tables

Parameter Synthesis (Basic) Docking (Advanced)
Key Reagents KOH, arylhydrazines, triphosgeneAutoDock 4.2, VMD 1.9
Instrumentation Bruker Avance DRX-500 NMRAMBER v12, Modeller 9.1
Validation Metrics ¹H/¹³C NMR, TLC (Rf values)RMSD clustering, binding energy (kcal/mol)

Properties

IUPAC Name

3-aminothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSJDKGNONPQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363689
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55341-87-2
Record name 3-Amino-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55341-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-aminothiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 5 N NaOH (50 ml) to a solution of metlhyl 3-aminothiophene-2-carboxylate (7.86, 50.0 mmole) in methanol (250 ml). Heat the reaction mixture at 60° C. overnight. Adjust the pH to about 6 to 7 by adding 1 N HCl. Extract with ethyl acetate (5×200 ml). Combine the organic layers, dry over Na2SO4. Filter and concentrate to provide 3-amino-thiophene-2-carboxylic acid (5.84 g, 82%) as a white powder, which was used immediately for the next step. MS (ES+): 144 (M+H); (ES−): 142 (M−H).
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-aminothiophene-2-carboxylic Acid
3-aminothiophene-2-carboxylic Acid
3-aminothiophene-2-carboxylic Acid
3-aminothiophene-2-carboxylic Acid
3-aminothiophene-2-carboxylic Acid
3-aminothiophene-2-carboxylic Acid

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